Lipoxin A4 Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

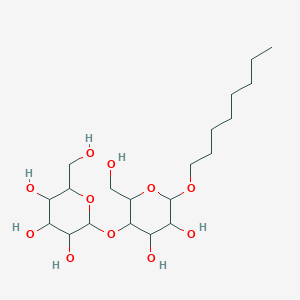

Lipoxin A4 Sodium Salt is a derivative of Lipoxin A4, a bioactive lipid mediator derived from arachidonic acid. Lipoxin A4 plays a crucial role in the resolution of inflammation and has potent anti-inflammatory properties. It is involved in various physiological processes, including immune response modulation and tissue repair .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lipoxin A4 Sodium Salt typically involves the oxidation of arachidonic acid through the action of lipoxygenases. The process involves three key lipoxygenases: 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase, which facilitate the stereospecific insertion of oxygen molecules . The synthetic route can be complex, involving multiple steps to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Lipoxin A4 Sodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion to 15-oxo-Lipoxin A4 by 15-hydroxyprostaglandin dehydrogenase.

Reduction: Reduction of double bonds in the molecule.

Substitution: Functional group modifications to enhance stability and activity.

Common Reagents and Conditions: Common reagents used in these reactions include lipoxygenases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH to maintain the integrity of the molecule .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Lipoxin A4, such as 15-oxo-Lipoxin A4 and other hydroxylated forms .

Aplicaciones Científicas De Investigación

Lipoxin A4 Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid mediator pathways and their role in inflammation resolution.

Biology: Investigated for its role in modulating immune cell functions, including neutrophil and macrophage activity

Medicine: Explored for its therapeutic potential in treating inflammatory diseases, such as acute respiratory distress syndrome (ARDS) and neuroinflammatory disorders

Mecanismo De Acción

Lipoxin A4 Sodium Salt exerts its effects through several mechanisms:

Receptor Binding: It binds to specific receptors, such as ALX/FPR2, on immune cells, modulating their activity.

Signal Transduction: It influences various signaling pathways, including the Notch signaling pathway, to regulate immune responses.

Gene Expression: It modulates the expression of inflammatory genes by affecting transcription factors like nuclear factor κB (NF-κB) and activator protein-1 (AP-1).

Comparación Con Compuestos Similares

Lipoxin B4: Another lipoxin with similar anti-inflammatory properties but different structural features.

Aspirin-Triggered Lipoxins (ATLs): Epimers of lipoxins produced in the presence of aspirin, with enhanced stability and anti-inflammatory activity.

Uniqueness: Lipoxin A4 Sodium Salt is unique due to its specific receptor interactions and potent anti-inflammatory effects. Its ability to modulate immune cell functions and promote the resolution of inflammation distinguishes it from other lipid mediators .

Propiedades

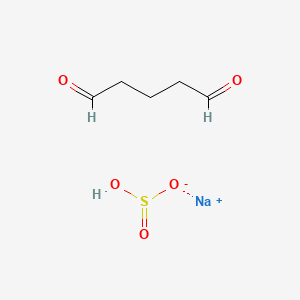

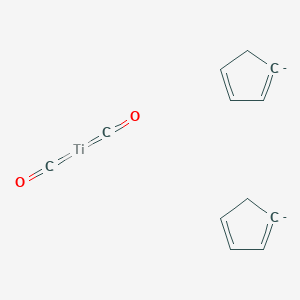

Fórmula molecular |

C20H31NaO5 |

|---|---|

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

sodium;(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |

InChI |

InChI=1S/C20H32O5.Na/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25;/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25);/q;+1/p-1/b6-4-,7-5+,13-9+,14-10+;/t17-,18+,19-;/m0./s1 |

Clave InChI |

VKVXLJCFPPCEQH-NGHVUDJASA-M |

SMILES isomérico |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)O)O.[Na+] |

SMILES canónico |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)[O-])O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)

![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)

![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)

![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)

![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)

![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)